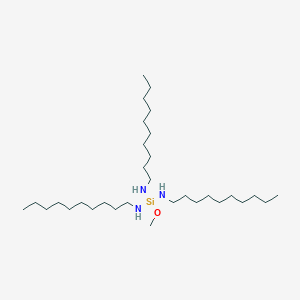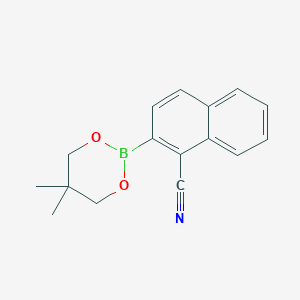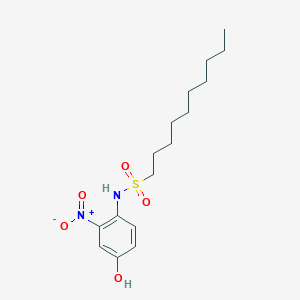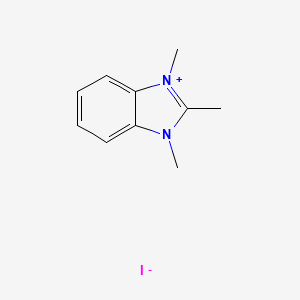![molecular formula C17H15F3O B14174649 3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 922501-79-9](/img/structure/B14174649.png)
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.
Análisis De Reacciones Químicas
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the benzene ring.
Aplicaciones Científicas De Investigación
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound serves as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one can be compared with other trifluoromethylbenzenes, such as:
4-(Trifluoromethyl)phenylacetic acid: This compound has similar structural features but differs in its functional group, which affects its chemical reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: This compound is used in cross-coupling reactions and has applications in materials science and pharmaceuticals.
4-(Trifluoromethyl)phenol: Known for its use in the synthesis of various organic compounds, this compound has distinct chemical properties due to the presence of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
922501-79-9 |
|---|---|
Fórmula molecular |
C17H15F3O |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
3-phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C17H15F3O/c1-12(21)16(14-5-3-2-4-6-14)11-13-7-9-15(10-8-13)17(18,19)20/h2-10,16H,11H2,1H3 |
Clave InChI |
RBKBBJXVRPXSHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


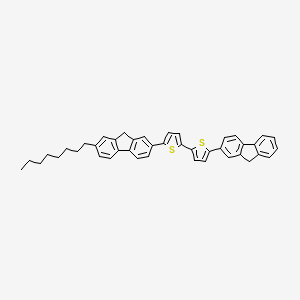
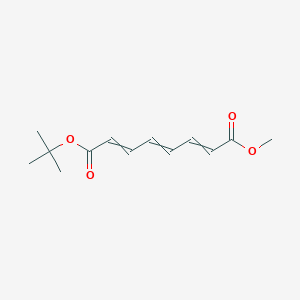
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
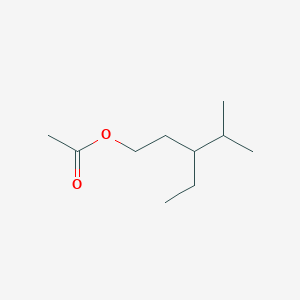
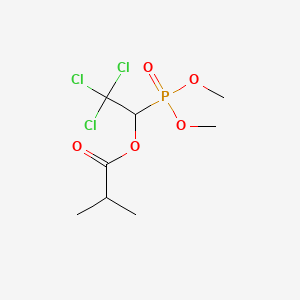
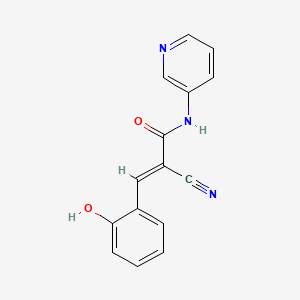
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

